6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15066610
InChI: InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC15066610

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name 6-(4-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3
Standard InChI Key HQDUIYJSOYOTHA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Synthesis of the Compound

The synthesis of pyridazinone derivatives typically involves:

  • Condensation Reaction: Reacting hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring.

  • Substitution Reactions: Introducing functional groups like methoxyphenyl and nitrobenzyl at specific positions on the pyridazine core.

A possible synthetic pathway for this compound could involve:

  • Starting with a 3(2H)-pyridazinone core.

  • Substituting the 6-position with a 4-methoxyphenyl group using an electrophilic aromatic substitution reaction.

  • Introducing the 4-nitrobenzyl group at the 2-position through alkylation or related methods.

Biological Activities

Pyridazinone derivatives, including compounds structurally similar to 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one, have been researched for various biological activities:

  • Antimicrobial Activity:

    • Many pyridazinones exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.

  • Anti-inflammatory Potential:

    • Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

  • Antioxidant Properties:

    • The presence of electron-donating groups like methoxy enhances free radical scavenging activity.

  • Anticancer Activity:

    • Nitro-substituted aromatic compounds often show cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Enzyme Inhibition:

    • Pyridazinones have been identified as inhibitors of phosphodiesterase (PDE), making them candidates for cardiovascular and neurological therapies.

Potential Applications

The combination of functional groups in this compound suggests potential applications in drug discovery:

  • Therapeutics: Development of anti-inflammatory or anticancer agents.

  • Diagnostics: Use as molecular probes in imaging or biochemical assays.

  • Material Science: Possible applications in organic electronics due to its conjugated structure.

Research Directions

Future studies on 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one could focus on:

  • Detailed pharmacokinetics and pharmacodynamics profiling.

  • Optimization of synthetic routes for higher yields and purity.

  • Exploration of structure-activity relationships (SAR) to enhance efficacy.

  • Evaluation of environmental impact and biodegradability.

This compound represents a promising scaffold for further exploration in medicinal chemistry and material science domains due to its versatile structure and functional properties.

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